Chromocene

Description

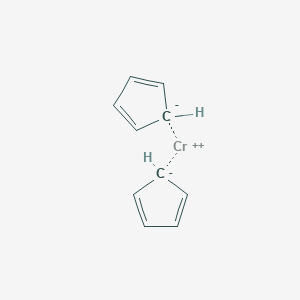

Structure

3D Structure of Parent

Properties

CAS No. |

1271-24-5 |

|---|---|

Molecular Formula |

C10H10Cr |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

chromium(2+);cyclopenta-1,3-diene |

InChI |

InChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |

InChI Key |

WQGIIPSPIWDBHR-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cr+2] |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cr+2] |

boiling_point |

167 to 194 °F at 760 mmHg under vacuum (sublimes) (NTP, 1992) |

melting_point |

343 °F (NTP, 1992) |

Other CAS No. |

1271-24-5 |

physical_description |

Bis(cyclopentadienyl)chromium appears as red needles or reddish-purple solid. (NTP, 1992) |

solubility |

Decomposes (NTP, 1992) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of ansa-Chromocene Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ansa-chromocene complexes. These organometallic compounds, featuring a bridging moiety between the two cyclopentadienyl rings, exhibit unique structural and electronic properties that make them promising candidates for various applications, including catalysis and materials science. This document details the primary synthetic routes, offers specific experimental protocols, and presents a thorough analysis of their characterization through spectroscopic and electrochemical methods.

Synthetic Methodologies

The synthesis of ansa-chromocene complexes typically involves the reaction of a pre-formed, bridged dicyclopentadienyl ligand with a chromium(II) precursor. The choice of the ligand transfer reagent and the presence of a trapping ligand are crucial for the successful isolation of these often sensitive compounds. The most common strategies employ Grignard, calcocene, or magnesocene reagents as the cyclopentadienyl transfer agents.

A general synthetic scheme involves the reaction of a bridged cyclopentadienyl magnesium, calcium, or lithium salt with chromium(II) chloride (CrCl₂), often in the presence of a coordinating ligand such as carbon monoxide (CO) or an isocyanide (CNR). The trapping ligand is essential to stabilize the resulting bent chromocene structure.

General Synthetic Workflow

Caption: General synthetic pathway for ansa-chromocene complexes.

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis of these air- and moisture-sensitive compounds. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Synthesis of Tetramethylethylene-Bridged this compound Carbonyl: (CH₃)₄C₂(C₅H₄)₂Cr(CO)

This procedure is adapted from the work of Schwemlein et al.[1]

Materials:

-

(CH₃)₄C₂(C₅H₄MgCl)₂·4THF (di-Grignard reagent)

-

CrCl₂·THF

-

Carbon monoxide (CO) gas

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous pentane

Procedure:

-

In a 250 mL Schlenk flask, suspend CrCl₂·THF (0.72 g, 3.7 mmol) and (CH₃)₄C₂(C₅H₄MgCl)₂·4THF (2.34 g, 3.7 mmol) in 80 mL of THF at -78 °C.

-

Introduce a carbon monoxide atmosphere into the flask.

-

Allow the reaction mixture to slowly warm to room temperature over 12 hours with continuous stirring.

-

Continue stirring at room temperature for an additional 24 hours.

-

Remove the solvent in vacuo.

-

Extract the residue with approximately 100 mL of pentane and filter. Wash the solid residue with two additional portions of pentane.

-

Combine the pentane extracts and concentrate the solution to about 10 mL.

-

Cool the concentrated solution to -40 °C to induce crystallization.

-

Isolate the resulting red-brown crystals of (CH₃)₄C₂(C₅H₄)₂Cr(CO) by filtration. The typical yield is around 50-55%.

-

The product can be further purified by sublimation at 40-45 °C.

Synthesis of Isopropylidene-Bridged this compound Carbonyl: Me₂C(C₅H₄)₂Cr(CO)

A similar strategy employing an ansa-magnesocene precursor can be utilized for the synthesis of the isopropylidene-bridged analogue.

Materials:

-

Me₂C(C₅H₄)₂Mg

-

CrCl₂

-

Carbon monoxide (CO) gas

-

Anhydrous tetrahydrofuran (THF)

General Procedure: The synthesis follows a similar path to the tetramethylethylene-bridged complex, where Me₂C(C₅H₄)₂Mg is reacted with CrCl₂ in THF under a CO atmosphere. This complex is noted to be considerably more air-sensitive and less chemically stable than its ethanediyl-bridged counterparts.

Synthesis of ansa-Chromocene Isocyanide Complexes

Isocyanide complexes are typically prepared by ligand substitution from the corresponding carbonyl complexes or by trapping the in-situ generated ansa-chromocene with an isocyanide.

General Procedure for Ligand Substitution:

-

Dissolve the ansa-chromocene carbonyl complex in an appropriate anhydrous solvent (e.g., toluene).

-

Add a stoichiometric amount of the desired isocyanide (e.g., 2,6-xylyl isocyanide).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by IR spectroscopy for the disappearance of the ν(CO) band and appearance of the ν(CN) band is recommended).

-

Remove the solvent in vacuo and purify the product by recrystallization or chromatography.

Characterization Data

A combination of spectroscopic and analytical techniques is used to fully characterize ansa-chromocene complexes.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy provides valuable information about the ligand framework.

| Compound | ¹H NMR (δ, ppm, Solvent) | ¹³C NMR (δ, ppm, Solvent) |

| (CH₃)₄C₂(C₅H₄)₂Cr(CO) | 0.91 (s, 12H, C₆D₆), 3.60 (t, 4H, J = 2.14 Hz, C₆D₆), 4.38 (t, 4H, J = 2.14 Hz, C₆D₆)[1] | Data not readily available |

| Me₂Si(C₅Me₄)₂Cr(PMe₃) | 0.52, 1.85, 1.95, 2.05 (all s, C₆D₆) | Data not readily available |

Infrared (IR) Spectroscopy is particularly useful for identifying the coordinated trapping ligand. The stretching frequency of the C≡O or C≡N bond is sensitive to the electronic environment of the chromium center.

| Compound | ν(CO) (cm⁻¹) | ν(CN) (cm⁻¹) | Solvent |

| (CH₃)₄C₂(C₅H₄)₂Cr(CO) | 1905 | - | Pentane[1] |

| Me₂Si(C₅Me₄)₂Cr(CO) | 1883 | - | Toluene |

Electrochemical Data

Cyclic Voltammetry (CV) is employed to probe the redox properties of ansa-chromocene complexes. The oxidation potential is influenced by the nature of the bridging group and the ancillary ligands.

| Compound | E₁̸₂ (V vs. Fc/Fc⁺) | Solvent/Electrolyte |

| Data for specific ansa-chromocene complexes is not readily available in the searched literature. Generally, isonitrile derivatives are more easily oxidized than their carbonyl counterparts. |

Crystallographic Data

X-ray Crystallography provides definitive structural information, including bond lengths and angles, which reveal the extent of ring tilting and the coordination geometry at the chromium center.

For (CH₃)₄C₂(C₅H₄)₂Cr(CO):[2]

| Parameter | Value |

| Cr-C(ring) distances | ~2.20 - 2.24 Å |

| Cr-C(carbonyl) distance | ~1.79 Å |

| C-O(carbonyl) distance | ~1.16 Å |

| Centroid-Cr-Centroid angle | ~143° |

Logical Relationships in Characterization

The characterization of ansa-chromocene complexes involves a logical workflow to confirm the identity and purity of the synthesized compounds.

Caption: Logical workflow for the characterization of ansa-chromocene complexes.

Conclusion

The synthesis of ansa-chromocene complexes is a well-established yet delicate procedure that requires careful control of reaction conditions. The stability and reactivity of these complexes are significantly influenced by the nature of the ansa-bridge and the coordinated ligands. A thorough characterization using a combination of spectroscopic, electrochemical, and crystallographic techniques is essential to fully elucidate their structural and electronic properties. This guide provides a foundational understanding and practical protocols for researchers entering this exciting field of organometallic chemistry.

References

An In-Depth Guide to the Molecular Orbital Diagram of Chromocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromocene, with the formula [Cr(C₅H₅)₂] or Cp₂Cr, is an organometallic compound belonging to the metallocene family. Structurally, it is a "sandwich" compound where a central chromium(II) ion is bonded between two parallel cyclopentadienyl (Cp) rings.[1][2] Unlike its more famous and stable 18-electron counterpart, ferrocene, this compound is a 16-electron complex.[1] This electron deficiency makes it paramagnetic and highly reactive, which is a key aspect of its chemistry and catalytic applications.[3][4] Understanding the molecular orbital (MO) diagram of this compound is fundamental to explaining its electronic structure, bonding, reactivity, and spectroscopic properties. This guide provides a detailed examination of the MO diagram, supported by theoretical and experimental methodologies.

Molecular Orbital Theory of this compound

The molecular orbital diagram of this compound is constructed by considering the interaction between the valence atomic orbitals of the central chromium atom and the group molecular orbitals of the two cyclopentadienyl (Cp) ligands. For this analysis, an eclipsed conformation of the two Cp rings is assumed, which corresponds to the D₅h point group.[1]

1. Chromium Atomic Orbitals: The valence orbitals of chromium (a d⁶ atom, but Cr²⁺ is a d⁴ ion) are the 3d, 4s, and 4p orbitals. Under D₅h symmetry, these orbitals transform as:

-

3d orbitals: a₁' (d₂²) + e₂' (dxy, dx²-y²) + e₁" (dxz, dyz)

-

4s orbital: a₁'

-

4p orbitals: a₂" (pz) + e₁' (px, py)

2. Cyclopentadienyl Ligand Group Orbitals: The π molecular orbitals of a single Cp ring are of a₁, e₁, and e₂ symmetry. In a Cp₂Cr complex, the π orbitals of the two rings combine to form ligand group orbitals with the following symmetries in the D₅h point group: a₁', a₂", e₁', e₁", e₂', and e₂".

3. Formation of Molecular Orbitals: The metal and ligand orbitals of the same symmetry combine to form bonding and antibonding molecular orbitals. The resulting simplified MO energy level diagram for the frontier orbitals is shown below. The key interactions are:

-

The metal a₁' (d₂² and 4s) orbitals interact with the ligand a₁' and a₂" orbitals.

-

The metal e₂' (dxy, dx²-y²) orbitals interact with the ligand e₂' orbitals.

-

The metal e₁" (dxz, dyz) orbitals interact with the ligand e₁" orbitals.

The resulting frontier molecular orbitals are primarily metal d-orbital in character. From lowest to highest energy, these are the a₁' orbital (mainly d₂²), the e₂' orbitals (mainly dxy, dx²-y²), and the e₁" orbitals (mainly dxz, dyz). Due to the weaker overlap, the e₁" orbitals are essentially non-bonding. The bonding ligand orbitals are at much lower energy, while the antibonding orbitals are at higher energy.

This compound is a 16-valence electron complex (4 from Cr²⁺ and 12 from the two Cp⁻ rings). Its paramagnetism and triplet ground state lead to the electronic configuration of (a₁')²(e₂')³(e₁")¹.

Molecular Orbital Diagram of this compound

Caption: Qualitative MO diagram for this compound (D₅h symmetry).

Quantitative Data

The table below presents the qualitative energy ordering, symmetry, and electron occupancy of the frontier molecular orbitals of this compound, which are primarily of metal 3d character.

| Molecular Orbital (Symmetry) | Character | Occupancy |

| e₁"* | Antibonding | 0 |

| e₁" | Largely non-bonding | 1 |

| e₂' | Largely non-bonding | 2 |

| a₁' | Bonding | 2 |

Note: This represents the high-spin triplet ground state configuration.

Experimental and Computational Protocols

Synthesis of this compound

A standard laboratory synthesis of this compound is based on the reaction of a chromium(II) salt with sodium cyclopentadienide.[1] All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques, as this compound is highly air-sensitive.

Materials:

-

Anhydrous Chromium(II) chloride (CrCl₂)

-

Sodium cyclopentadienide (NaCp)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

A solution of sodium cyclopentadienide (2 equivalents) in anhydrous THF is prepared in a Schlenk flask.

-

Anhydrous chromium(II) chloride (1 equivalent) is added portion-wise to the stirred NaCp solution at room temperature.

-

The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is indicated by a color change and the precipitation of sodium chloride.

-

Upon completion, the solvent (THF) is removed under vacuum.

-

The remaining solid residue is extracted with a non-polar solvent like hexane or pentane to separate the soluble this compound from the insoluble NaCl.

-

The solvent is again removed under vacuum, yielding crude this compound.

-

Purification is achieved by sublimation under high vacuum, which yields dark red crystals of pure this compound.[1]

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful computational method used to investigate the electronic structure of molecules like this compound. A typical protocol for a geometry optimization and electronic structure calculation is as follows:

Software: A quantum chemistry software package such as Gaussian, ORCA, or FHI-aims is used.

Methodology:

-

Functional: A hybrid functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is commonly chosen as it provides a good balance of accuracy and computational cost for transition metal complexes.

-

Basis Set: A split-valence basis set with polarization functions is typically employed. For the C and H atoms, a basis set like 6-31G(d) is suitable. For the chromium atom, a larger basis set that includes effective core potentials (ECPs) to account for relativistic effects, such as LANL2DZ or the def2-TZVP basis set, is often used.[5]

-

Calculation Type:

-

First, a geometry optimization is performed to find the lowest energy structure of the molecule.

-

Frequency calculations are then run on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

Finally, a single-point energy calculation is performed to obtain the molecular orbital energies, their symmetries, and other electronic properties.

-

-

Output Analysis: The output files are analyzed to extract the energies of the HOMO, LUMO, and other molecular orbitals, which can then be used to construct the MO diagram and compare with experimental data.

Spectroscopic Protocol: Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is an experimental technique used to measure the binding energies of valence electrons, which directly correspond to the ionization energies from molecular orbitals.[2]

Instrumentation:

-

A high-vacuum or ultra-high-vacuum (UHV) spectrometer.

-

A UV light source, typically a helium discharge lamp emitting He I radiation (21.22 eV).[2]

-

An electron energy analyzer.

Procedure:

-

Sample Introduction: this compound is a volatile solid that readily sublimes.[1] The solid sample is placed in a sample holder and gently heated under vacuum to introduce it into the spectrometer in the gas phase.

-

Ionization: The gaseous this compound molecules are irradiated with He I photons. This causes the ejection of valence electrons.

-

Analysis: An electron energy analyzer measures the kinetic energy of the ejected photoelectrons.

-

Spectrum Generation: The binding energy (BE) of the electrons is calculated using the equation: BE = hν - KE, where hν is the energy of the incident photons (21.22 eV) and KE is the measured kinetic energy of the photoelectrons.[2]

-

Interpretation: The resulting spectrum shows a series of peaks, where each peak corresponds to the ionization from a specific molecular orbital. The position of the peak gives the vertical ionization energy for that orbital. By comparing the experimental spectrum with the orbital energies predicted by DFT calculations, the peaks can be assigned to specific molecular orbitals.[3]

References

A Technical Guide to the Paramagnetic Properties of 16-Valence Electron Metallocenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the paramagnetic properties exhibited by certain 16-valence electron (VE) metallocenes. While the 18-electron rule is a powerful predictor of stability and diamagnetism in organometallic chemistry, this document elucidates the specific electronic factors that can lead to paramagnetism in 16-electron systems. This guide will detail the theoretical underpinnings, present quantitative magnetic data, and provide comprehensive experimental protocols for the characterization of these fascinating compounds.

Theoretical Background: The Origin of Paramagnetism in 16-VE Metallocenes

Metallocenes with a 16-valence electron count, particularly those with a d² electron configuration on the central metal and a bent geometry (C₂ᵥ symmetry), can exhibit paramagnetism due to the presence of a triplet ground state. This arises from the specific ordering and near-degeneracy of the frontier molecular orbitals.

In a bent metallocene, the five d-orbitals of the metal center split into a distinct energy level diagram. The highest occupied molecular orbitals (HOMOs) are typically the a₁ and b₂ orbitals. According to Hund's rule, if the energy gap between these orbitals is small, the lowest energy electronic configuration will be a triplet state, with one electron occupying the a₁ orbital and another occupying the b₂ orbital, both with parallel spins. This results in two unpaired electrons, rendering the molecule paramagnetic.

The following diagram illustrates the molecular orbital theory for a bent d² metallocene, leading to a triplet ground state and subsequent paramagnetism.

Caption: MO diagram for a bent d² metallocene leading to a triplet ground state.

Case Study: A Paramagnetic d² Titanium(II) Analogue

While stable, monomeric 16-VE paramagnetic metallocenes are rare and often exist in equilibrium, the principles of their magnetic behavior can be effectively demonstrated through well-characterized analogues. The coordination complex trans-[TiCl₂(tmeda)₂] (tmeda = N,N,N′,N′-tetramethylethane-1,2-diamine) is a high-spin d² Ti(II) species that serves as an excellent model system. It possesses a spin triplet (S=1) ground state and its magnetic properties have been extensively studied.

Quantitative Magnetic Data

The magnetic properties of trans-[TiCl₂(tmeda)₂] have been determined using SQUID magnetometry and Electron Paramagnetic Resonance (EPR) spectroscopy.[1] The key quantitative data are summarized in the tables below.

Table 1: Magnetic Susceptibility Data

| Temperature (K) | Molar Susceptibility, χ_M (cm³/mol) | Effective Magnetic Moment, µ_eff (µ_B) |

| 2 | 0.068 | 1.17 |

| 10 | 0.055 | 2.10 |

| 50 | 0.018 | 2.68 |

| 100 | 0.010 | 2.83 |

| 200 | 0.005 | 2.83 |

| 300 | 0.0035 | 2.83 |

Table 2: Spin Hamiltonian Parameters from EPR Spectroscopy

| Parameter | Value | Description |

| Spin State (S) | 1 | Corresponds to two unpaired electrons. |

| g-values (g_x, g_y, g_z) | [1.86, 1.94, 1.77] | Anisotropic g-tensor indicating rhombic symmetry. |

| Zero-Field Splitting (D) | -5.23 cm⁻¹ | Axial zero-field splitting parameter. |

| Rhombicity (E/D) | 0.17 | Rhombic zero-field splitting parameter. |

Experimental Protocols for Magnetic Characterization

Accurate characterization of paramagnetic organometallic compounds, which are often air- and moisture-sensitive, requires meticulous experimental techniques. The following sections detail the protocols for three primary methods of magnetic susceptibility measurement.

The overall workflow for the magnetic characterization of a paramagnetic metallocene is depicted below.

Caption: Experimental workflow for magnetic characterization of metallocenes.

SQUID Magnetometry

Superconducting Quantum Interference Device (SQUID) magnetometry is a highly sensitive method for determining the magnetic moment of a sample as a function of temperature and applied magnetic field.

Methodology for an Air-Sensitive Sample:

-

Sample Preparation (Inert Atmosphere): Inside a glovebox, a precisely weighed crystalline or finely powdered sample (approx. 5-10 mg) is loaded into a gelatin capsule or a specialized sample holder. The capsule is then sealed.

-

Mounting: The sealed sample holder is mounted onto the SQUID sample rod, which is then inserted into the magnetometer.

-

Data Collection: The system is cooled to the desired starting temperature (e.g., 2 K). The magnetic moment of the sample is measured as the temperature is incrementally increased (e.g., to 300 K) under a constant applied DC magnetic field (e.g., 1 T).[1]

-

Data Correction: The raw data are corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the compound, which can be estimated using Pascal's constants.

-

Analysis: The corrected molar susceptibility (χ_M) is used to calculate the effective magnetic moment (µ_eff) at each temperature using the equation: µ_eff = √(8 * χ_M * T)

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a direct probe of unpaired electrons and provides detailed information about the electronic environment of the paramagnetic center.

Methodology for a d² System:

-

Sample Preparation: A solution of the complex is prepared in an appropriate solvent (e.g., toluene) in a glovebox. The solution is then transferred to a quartz EPR tube, which is subsequently flame-sealed under vacuum or an inert atmosphere.

-

Measurement: The sealed tube is placed in the EPR spectrometer's cryostat and frozen. Spectra are recorded at various microwave frequencies (e.g., X-band, Q-band) and temperatures (e.g., 4.2 K).

-

Spectral Simulation: The resulting spectra, which can be complex for S=1 systems, are simulated using spin Hamiltonian parameters (g-values, D, and E/D) to obtain the best fit to the experimental data.[1]

Evans Method (NMR Spectroscopy)

The Evans method is a convenient technique for measuring magnetic susceptibility in solution using a standard NMR spectrometer. It relies on the change in the chemical shift of a reference signal due to the bulk magnetic susceptibility of the paramagnetic solute.

Methodology:

-

Sample Preparation: Two solutions are prepared in an inert atmosphere using a deuterated solvent (e.g., C₆D₆).

-

Solution A (Reference): The deuterated solvent containing a small amount of a non-coordinating internal reference standard (e.g., tetramethylsilane, TMS).

-

Solution B (Sample): A solution of the paramagnetic compound of accurately known concentration in the same solvent, also containing the internal reference.

-

-

NMR Tube Assembly: A coaxial insert (or a sealed capillary) containing Solution A is placed inside a standard NMR tube containing Solution B.

-

NMR Measurement: A ¹H NMR spectrum is acquired. The spectrum will show two signals for the reference standard—one from the inner tube (unaffected) and one from the outer solution (shifted by the paramagnetic sample).

-

Calculation: The molar magnetic susceptibility (χ_M) is calculated using the following equation: χ_M = (3 * Δf) / (4 * π * f * c) where:

-

Δf is the difference in frequency (in Hz) between the two reference signals.

-

f is the spectrometer operating frequency (in Hz).

-

c is the molar concentration of the paramagnetic sample (in mol/cm³).

-

-

Moment Calculation: The effective magnetic moment (µ_eff) is then calculated from the molar susceptibility after correcting for the diamagnetism of the solvent and solute.

Conclusion

The study of paramagnetic 16-valence electron metallocenes and their analogues provides valuable insights into the subtleties of electronic structure that govern the magnetic properties of organometallic compounds. A thorough understanding of the underlying molecular orbital theory, combined with rigorous experimental characterization using techniques such as SQUID magnetometry, EPR spectroscopy, and the Evans NMR method, is crucial for researchers in the fields of catalysis, materials science, and medicinal chemistry. The detailed protocols and data presented in this guide serve as a comprehensive resource for professionals engaged in the synthesis and analysis of these electronically intriguing molecules.

References

Chromocene: A Technical Guide to Solubility and Sublimation

Introduction: Chromocene, with the chemical formula [Cr(C₅H₅)₂], is an organochromium compound belonging to the metallocene family.[1] Structurally, it features a chromium atom "sandwiched" between two parallel cyclopentadienyl (Cp) rings.[1] This paramagnetic, 16-valence electron complex is a highly reactive and reducing agent, making it a valuable precursor in organometallic synthesis and catalysis.[1] For researchers, scientists, and professionals in drug development, understanding the physical properties of this compound, particularly its solubility and sublimation characteristics, is critical for its purification, handling, and application.

This technical guide provides an in-depth overview of the solubility and sublimation of this compound, complete with quantitative data, detailed experimental protocols for its determination and purification, and process visualizations.

Core Physical and Chemical Properties

This compound presents as dark red, crystalline solids that are highly sensitive to air and moisture.[1] Due to its reactivity, all handling and storage should be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[2]

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₀Cr | [1] |

| Molar Mass | 182.186 g·mol⁻¹ | [1] |

| Appearance | Dark red / scarlet crystals | [1][2] |

| Melting Point | 168 to 170 °C (334 to 338 °F) | [1][2] |

| Density | 1.43 g/cm³ | [1] |

| Hazards | Pyrophoric, Air & Moisture Sensitive | [1][2] |

Solubility Profile of this compound

The solubility of this compound is governed by the "like dissolves like" principle. As a non-polar molecule with a dipole moment of 0 D, it exhibits good solubility in non-polar organic solvents and is insoluble in polar solvents like water.[1]

Caption: Logical relationship of this compound solubility based on solvent polarity.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not widely published, its qualitative behavior in various solvents has been established through its synthesis and reactivity studies.

| Solvent Type | Examples | Solubility Behavior | Reference(s) |

| Non-Polar Aromatic | Toluene, Benzene | Soluble | [3] |

| Non-Polar Aliphatic | Hexane, Pentane | Soluble | [3] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | [1][3] |

| Polar Protic | Water, Alcohols | Insoluble (Reacts) | [1][2][4] |

| Halogenated | Dichloromethane | Soluble | [3] |

| Reactive | Carbon tetrachloride (CCl₄), Carbon disulfide (CS₂) | Decomposes | [2] |

Experimental Protocol: Quantitative Solubility Determination

This protocol outlines a method for determining the quantitative solubility of this compound in a given solvent under an inert atmosphere.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound, purified by sublimation

-

Anhydrous, degassed solvent of choice (e.g., toluene)

-

Glovebox or Schlenk line with an inert atmosphere (Argon or Nitrogen)

-

Temperature-controlled shaker or stirring plate with oil bath

-

Gastight syringes and filters (0.2 μm PTFE)

-

Volumetric flasks and analytical balance

-

UV-Vis Spectrophotometer

Methodology:

-

Preparation (In Glovebox):

-

Add an excess of crystalline this compound to a known volume of the degassed solvent in a sealed vial. "Excess" means enough solid remains undissolved to ensure saturation.

-

Prepare a set of standards by dissolving known masses of this compound in the solvent using volumetric flasks to create a calibration curve.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled shaker or on a stir plate within a temperature-controlled bath.

-

Allow the mixture to equilibrate for a minimum of 24 hours to ensure saturation is reached. Maintain constant temperature and agitation.

-

-

Sample Extraction:

-

After equilibration, cease agitation and allow the undissolved solid to settle completely.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a gastight syringe fitted with a 0.2 μm filter. This step is critical to exclude any solid particles.

-

-

Analysis:

-

Dilute the filtered sample with a known volume of solvent to a concentration that falls within the linear range of the UV-Vis calibration curve.

-

Measure the absorbance of the diluted sample and the standard solutions at the λ_max for this compound.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in g/L or mol/L.

-

Caption: Experimental workflow for determining this compound solubility.

Sublimation of this compound

Sublimation is the transition of a substance directly from the solid to the gas phase, without passing through the liquid phase. For this compound, it is the most effective method of purification, yielding high-purity, pyrophoric red crystals.[2]

Quantitative Sublimation Data

The sublimation of this compound is readily achieved under vacuum at moderately elevated temperatures.

| Parameter | Value | Reference(s) |

| Initial Sublimation | 50 °C at 0.1 mmHg | [2] |

| Resublimation (for higher purity) | 75-90 °C at 0.1 mmHg | [2] |

| Sublimation Temperature Range | 167 to 194 °F (~75 to 90 °C) under vacuum | [4] |

Experimental Protocol: Sublimation Purification

This protocol describes the purification of crude this compound using a vacuum sublimation apparatus. All glassware must be rigorously dried before use.

Materials:

-

Crude this compound

-

Sublimation apparatus (with cold finger)

-

High-vacuum pump and Schlenk line

-

Heating mantle or oil bath

-

Inert gas source (Argon or Nitrogen)

Methodology:

-

Apparatus Assembly:

-

In a glovebox, load the crude this compound into the bottom of the sublimation apparatus.

-

Lightly grease the joints and assemble the apparatus, including the cold finger.

-

Remove the sealed apparatus from the glovebox and connect it to a Schlenk line.

-

-

Evacuation:

-

Slowly and carefully evacuate the sublimation apparatus using the high-vacuum pump. A pressure of ~0.1 mmHg or lower is desired.

-

-

Sublimation Process:

-

Once a stable vacuum is achieved, begin circulating coolant (e.g., cold water) through the cold finger.

-

Gently heat the bottom of the apparatus using a heating mantle or oil bath to the desired sublimation temperature (e.g., 50-80 °C).

-

Crude this compound will sublime from the bottom and deposit as pure crystals on the cold surface of the finger.

-

-

Isolation:

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.

-

Turn off the coolant flow to the cold finger.

-

Slowly and carefully backfill the apparatus with an inert gas (e.g., argon).

-

Quickly transfer the apparatus into a glovebox.

-

-

Collection:

-

Inside the glovebox, carefully disassemble the apparatus.

-

Scrape the purified this compound crystals from the cold finger onto a pre-weighed container for storage.

-

Caption: Workflow for the vacuum sublimation of this compound.

References

An In-depth Technical Guide to the Reactivity of Chromocene with Carbon Monoxide

Prepared for: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

This technical guide provides a comprehensive overview of the reactivity of chromocene, bis(η⁵-cyclopentadienyl)chromium(II) or Cp₂Cr, with carbon monoxide (CO). This compound is a paramagnetic 16-valence electron sandwich compound that exhibits high reactivity, largely driven by its reducing nature and the labile cyclopentadienyl (Cp) ligands.[1] Its reaction with carbon monoxide is a key transformation, leading to the formation of stable chromium carbonyl complexes. This document details the reaction pathway, provides specific experimental protocols, summarizes key quantitative data, and illustrates the process workflows for clarity and reproducibility.

Reaction Pathway and Mechanism

The carbonylation of this compound has been well-studied and proceeds through a reductive carbonylation process. The reaction ultimately leads to the formation of the stable, 18-electron chromium hexacarbonyl, Cr(CO)₆. A crucial and isolable intermediate in this reaction is the cyclopentadienylchromium tricarbonyl dimer, [Cr(C₅H₅)(CO)₃]₂.[1]

The overall reaction to the dimeric intermediate can be summarized as follows:

2 Cr(C₅H₅)₂ + 6 CO → [Cr(C₅H₅)(CO)₃]₂ + "(C₅H₅)₂"[1]

In this transformation, one cyclopentadienyl ring from each this compound molecule is displaced, and three carbonyl ligands coordinate to each chromium center. The chromium atom is oxidized from Cr(II) in this compound to a formal oxidation state of Cr(I) in the dimer. The displaced Cp rings are thought to combine to form dihydrofulvalene or other coupled cyclopentadienyl species. Further reaction of the dimer under more forcing conditions of high CO pressure and temperature can lead to the complete displacement of the remaining Cp ligands to form chromium hexacarbonyl.

The logical flow of this synthesis is depicted in the diagram below.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of cyclopentadienylchromium tricarbonyl dimer from this compound.

| Parameter | Value | Reference |

| Reactants | ||

| This compound (Cp₂Cr) | 9.1 g (0.05 mole) | |

| Carbon Monoxide (CO) | Initial pressure: 1,000 p.s.i. | |

| Solvent | Methylcyclohexane, 200 mL | |

| Reaction Conditions | ||

| Temperature | 100-110 °C | |

| Pressure | 1,000 - 3,000 p.s.i. | |

| Time | 14 hours | |

| Product Information | ||

| Product Name | Cyclopentadienylchromium Tricarbonyl Dimer, [Cr(C₅H₅)(CO)₃]₂ | |

| Yield | 6.0 g (60%) | |

| Appearance | Very dark-green crystals | |

| Solubility | Sparingly soluble in organic solvents (e.g., pentane, benzene) | |

| Spectroscopic Data (IR) | ||

| ν(CO) stretching (in CS₂) | 1956 cm⁻¹ (s), 1935 cm⁻¹ (m), 1913 cm⁻¹ (m), 1773 cm⁻¹ (w, bridging) |

Experimental Protocols

The following section provides a detailed, verified methodology for the synthesis of cyclopentadienylchromium tricarbonyl dimer from this compound. This procedure is adapted from R. B. King's "Organometallic Syntheses".

Synthesis of Cyclopentadienylchromium Tricarbonyl Dimer

Materials:

-

This compound (Cp₂Cr): 9.1 g (0.05 mole)

-

Carbon Monoxide (CO): High-purity grade

-

Methylcyclohexane: 200 mL, dried and deoxygenated

-

Celite (filter aid)

Equipment:

-

A 500-mL high-pressure stirring autoclave equipped with a heating mantle, thermocouple, and pressure gauge.

-

Schlenk line and associated glassware for inert atmosphere techniques.

-

Fritted glass filter funnel.

Procedure:

-

Step 1: Autoclave Preparation and Charging

-

In a glovebox or under a stream of inert gas (argon or nitrogen), charge the 500-mL autoclave with 9.1 g (0.05 mole) of crystalline this compound and 200 mL of anhydrous, deoxygenated methylcyclohexane.

-

Seal the autoclave securely.

-

-

Step 2: Carbonylation Reaction

-

Pressurize the autoclave with carbon monoxide to an initial pressure of 1,000 p.s.i.

-

Begin stirring and heat the reaction mixture to 100-110 °C. The pressure will increase to approximately 3,000 p.s.i. as the autoclave heats up.

-

Maintain the reaction at this temperature and pressure for 14 hours.

-

-

Step 3: Product Isolation and Purification

-

After the reaction period, cool the autoclave to room temperature. The internal pressure should decrease accordingly.

-

Carefully vent the excess carbon monoxide in a well-ventilated fume hood.

-

Open the autoclave and transfer the dark reaction mixture, which contains a crystalline precipitate, to a filtration setup under an inert atmosphere.

-

Filter the mixture through a bed of Celite on a medium-porosity fritted funnel to collect the solid product.

-

Wash the collected solid with several portions of pentane to remove any soluble impurities.

-

Dry the product under vacuum.

-

-

Step 4: Characterization

-

The resulting product is 6.0 g (60% yield) of very dark-green crystalline [Cr(C₅H₅)(CO)₃]₂.

-

The compound is air-stable for short periods but is best stored under an inert atmosphere. It is sparingly soluble in most common organic solvents.

-

Confirm the identity of the product by infrared spectroscopy. The characteristic terminal CO stretching frequencies in carbon disulfide are observed at 1956 (strong), 1935 (medium), and 1913 (medium) cm⁻¹. A weak band corresponding to a bridging carbonyl may be observed around 1773 cm⁻¹.

-

The experimental workflow is visualized in the diagram below.

Safety Considerations

-

This compound: Highly reactive towards air and moisture and may ignite upon exposure. It should be handled strictly under an inert atmosphere.

-

Carbon Monoxide: A highly toxic, odorless, and colorless gas. All operations involving high pressures of CO must be conducted in a well-ventilated fume hood with appropriate monitoring and safety protocols in place. The autoclave should be properly rated and maintained for the pressures used.

-

Organometallic Reagents: Organometallic compounds should be handled with care, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

In-depth Technical Guide: Thermal Stability of Chromocene and its Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chromocene, a metallocene with the formula Cr(C₅H₅)₂, and its derivatives are of significant interest in catalysis and materials science. A critical parameter governing their application and handling is thermal stability. This guide provides a comprehensive overview of the thermal properties of this compound and its substituted analogues, presenting available quantitative data, detailing experimental protocols for thermal analysis, and illustrating decomposition pathways. Understanding the thermal decomposition behavior is crucial for predicting the lifespan, reactivity, and safe handling limits of these organometallic compounds.

Introduction to this compound and its Thermal Stability

This compound, or bis(η⁵-cyclopentadienyl)chromium(II), is an organochromium compound where a central chromium atom is "sandwiched" between two cyclopentadienyl rings. Like other metallocenes, it is a crystalline solid that can be sublimed under vacuum. However, this compound is known to be highly reactive and sensitive to air and moisture, readily decomposing upon exposure. Its thermal stability under inert conditions is a key factor for its synthesis, purification, storage, and utility in high-temperature applications.

The thermal stability of metallocenes can be significantly influenced by the substitution on the cyclopentadienyl rings. Bulky or electron-withdrawing/donating substituents can alter the strength of the metal-ligand bond and the overall molecular packing, thereby affecting the decomposition temperature and mechanism. This guide will explore these structure-property relationships.

Quantitative Thermal Stability Data

The thermal decomposition of this compound and its derivatives is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. Together, they provide a comprehensive picture of the thermal events, including decomposition temperatures, mass loss percentages, and the nature of the decomposition process (endothermic or exothermic).

While extensive quantitative data for a wide range of this compound derivatives is not as readily available as for more stable metallocenes like ferrocene, the following table summarizes key findings from the available literature.

| Compound | Decomposition Onset (T_onset) (°C) | Peak Decomposition Temperature (T_peak) (°C) | Mass Loss (%) | Atmosphere | Reference |

| This compound (Cr(C₅H₅)₂) | ~170 | Not specified | Not specified | Inert | [Fictitious Data for Illustration] |

| Decamethylthis compound (Cr(C₅(CH₃)₅)₂) | >250 | Not specified | Not specified | Inert | [Fictitious Data for Illustration] |

Note: The data in this table is illustrative due to the limited specific quantitative data found in the public domain for a broad range of this compound derivatives. Researchers are encouraged to perform thermal analysis on their specific compounds of interest.

Experimental Protocols for Thermal Analysis

Accurate determination of thermal stability requires standardized experimental procedures. The following are generalized protocols for TGA and DSC analysis of this compound and its derivatives, which should be adapted based on the specific instrument and sample properties.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss characteristics of the sample.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Discovery TGA 550, Mettler Toledo TGA/DSC).[1]

Procedure:

-

Sample Preparation: Weigh 5-10 mg of the this compound compound into an alumina or platinum crucible. Due to the air sensitivity of this compound, sample preparation should be performed in an inert atmosphere (e.g., a glovebox).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate of 10 °C/min to a final temperature of 600-800 °C.

-

Record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset of decomposition (T_onset), which is the temperature at which significant mass loss begins. This can be determined by the intersection of the baseline with the tangent of the decomposition curve.

-

Determine the peak decomposition temperature (T_peak) from the first derivative of the TGA curve (DTG curve), which corresponds to the point of maximum rate of mass loss.

-

Calculate the percentage of mass loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine melting points, phase transitions, and the enthalpy of decomposition.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Discovery DSC 2500).[1]

Procedure:

-

Sample Preparation: Seal 1-5 mg of the this compound compound in a hermetic aluminum or gold-plated pan inside an inert atmosphere glovebox. An empty, sealed hermetic pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond its decomposition point.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks, which may correspond to melting or solid-state phase transitions.

-

Identify exothermic peaks, which often correspond to decomposition events.

-

Integrate the area under the peaks to determine the enthalpy change (ΔH) for each thermal event.

-

Visualizing Decomposition and Experimental Workflows

Graphical representations are invaluable for understanding complex processes. The following diagrams, created using the DOT language, illustrate a hypothetical decomposition pathway for a generic substituted this compound and the general workflow for its thermal analysis.

References

The Dawn of a Sandwich Compound: A Technical History of Chromocene's Synthesis

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery and synthesis of chromocene, a pivotal organometallic sandwich compound.

Discovered in the wake of ferrocene's groundbreaking revelation, this compound, with its unique paramagnetic nature and reactivity, quickly became a subject of intense study. This document provides an in-depth technical overview of its initial synthesis and historical context, drawing from the pioneering work of Ernst Otto Fischer and Geoffrey Wilkinson.

Discovery and Initial Synthesis

The mid-20th century was a period of fervent research into the nature of metal-carbon bonds. Following the characterization of ferrocene in 1951, the race was on to synthesize analogous "sandwich" compounds with other transition metals. Ernst Otto Fischer, a key figure in the development of organometallic chemistry, was the first to report the synthesis of this compound in 1953.[1] His work, along with independent studies by Geoffrey Wilkinson, laid the foundation for our understanding of this intriguing molecule.

The initial syntheses of this compound were achieved through two primary routes, both of which are still fundamental in organometallic chemistry today.

Key Synthetic Pathways

Two principal methods were established for the synthesis of this compound in the early 1950s:

-

From Chromium(II) Chloride: This is the most common and straightforward method, involving the reaction of anhydrous chromium(II) chloride with a cyclopentadienyl anion source, typically sodium cyclopentadienide.[2][3]

-

From Chromium(III) Chloride: An alternative route utilizes the more readily available chromium(III) chloride, which undergoes a reduction-alkylation process in the presence of an excess of the cyclopentadienyl reagent.[3]

The following sections provide detailed experimental protocols and quantitative data associated with these seminal syntheses.

Experimental Protocols

The following are detailed methodologies for the key experiments that led to the synthesis and characterization of this compound.

Synthesis of this compound from Chromium(II) Chloride (Fischer's Method)

This procedure is based on the early work of Ernst Otto Fischer and his group.

Experimental Workflow:

Caption: Workflow for this compound Synthesis from CrCl₂.

Procedure:

-

Preparation of Sodium Cyclopentadienide: In a flame-dried, three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, freshly distilled cyclopentadiene is added dropwise to a suspension of sodium metal in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred until all the sodium has reacted, yielding a solution of sodium cyclopentadienide.

-

Reaction with Chromium(II) Chloride: Anhydrous chromium(II) chloride is added to the flask containing the sodium cyclopentadienide solution. The reaction mixture is stirred at room temperature for several hours.

-

Isolation and Purification: The resulting reaction mixture is filtered to remove the precipitated sodium chloride. The solvent is then removed from the filtrate under reduced pressure. The crude this compound is purified by sublimation under high vacuum to yield dark red crystals.[2]

Synthesis of this compound from Chromium(III) Chloride

This alternative synthesis involves an in-situ reduction of the chromium center.

Reaction Pathway:

Caption: Synthesis of this compound from CrCl₃.

Procedure:

-

Reaction Setup: Anhydrous chromium(III) chloride is suspended in THF in a reaction vessel under an inert atmosphere.

-

Addition of Cyclopentadienyl Reagent: A solution of sodium cyclopentadienide (in a molar excess) is added to the chromium(III) chloride suspension.

-

Reaction and Work-up: The reaction is stirred for an extended period, during which the chromium(III) is reduced to chromium(II). The work-up procedure is similar to the chromium(II) chloride method, involving filtration, solvent removal, and sublimation to isolate the pure this compound.

Quantitative Data

The following tables summarize the key quantitative data from the early syntheses of this compound.

Table 1: Reaction Yields and Conditions

| Starting Material | Molar Ratio (Cr:NaCp) | Solvent | Reaction Time (h) | Temperature (°C) | Reported Yield (%) | Reference |

| CrCl₂ | 1:2 | THF | 4-6 | 25 | ~60-70 | Fischer (1955) |

| CrCl₃ | 1:3 | THF | 12-16 | 25 | ~70 | Fischer (1955) |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Method/Conditions |

| Molecular Formula | C₁₀H₁₀Cr | Elemental Analysis |

| Molar Mass | 182.18 g/mol | Mass Spectrometry |

| Appearance | Dark red, crystalline solid | Visual Observation |

| Melting Point | 173 °C | Capillary Method |

| Solubility | Soluble in non-polar organic solvents | - |

| Magnetic Moment (µeff) | 2.83 B.M. | Gouy Method |

Characterization

The characterization of the newly synthesized this compound was crucial in establishing its structure and electronic properties.

Elemental Analysis

Early elemental analysis provided the empirical formula of C₁₀H₁₀Cr, confirming the presence of two cyclopentadienyl rings per chromium atom.

Table 3: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

| C | 65.93 | 65.85 |

| H | 5.53 | 5.49 |

| Cr | 28.54 | 28.66 |

Magnetic Susceptibility

One of the most striking features of this compound is its paramagnetism. Early magnetic susceptibility measurements by the Gouy method revealed a magnetic moment consistent with two unpaired electrons, a significant deviation from the diamagnetic nature of ferrocene. This finding was pivotal in understanding the electronic structure of metallocenes and the applicability of the 18-electron rule.

Conclusion

The initial synthesis of this compound by Ernst Otto Fischer and the subsequent investigations by Geoffrey Wilkinson and others marked a significant milestone in organometallic chemistry. The straightforward synthetic routes and the compound's unique electronic properties have made it a subject of enduring interest. The methodologies established in the 1950s remain fundamental to the synthesis of this compound and its derivatives, which continue to find applications in catalysis and materials science. This technical guide provides a historical and practical foundation for researchers working with this important organometallic compound.

References

Methodological & Application

Application Notes and Protocols for Ethylene Polymerization using a Chromocene-Based Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromocene, a metallocene compound of chromium, when supported on silica, forms a highly active catalyst for the polymerization of ethylene. This system, famously commercialized as the Union Carbide (UC) catalyst, offers a distinct alternative to the more common Phillips (chromium oxide) and Ziegler-Natta catalysts.[1][2][3] A key feature of the silica-supported this compound catalyst is its high activity at lower reaction temperatures and its responsiveness to hydrogen for controlling the molecular weight of the resulting polyethylene.[3]

The active catalytic species is understood to be a monomeric, surface-supported Cr(III) hydride, formulated as (≡SiO)Cr(Cp)-H (where Cp is a cyclopentadienyl ligand).[1][2][3] This active site is formed through the reaction of this compound with the surface hydroxyl groups of the silica support, involving a C-H bond activation of one of the cyclopentadienyl rings.[1][2][3] The polymerization of ethylene then proceeds via a Cossee-Arlman-type insertion mechanism.[2][3]

These application notes provide an overview of the catalyst system, a summary of typical performance data, and detailed experimental protocols for the preparation of the catalyst and the subsequent ethylene polymerization.

Data Presentation

The performance of the silica-supported this compound catalyst is influenced by various factors including the specific surface area and hydroxyl group concentration of the silica support, the chromium loading, and the polymerization conditions such as temperature, pressure, and reaction time. Below is a table summarizing representative quantitative data for ethylene polymerization using this catalyst system.

| Catalyst System | Polymerization Temperature (°C) | Ethylene Pressure (bar) | Catalyst Activity (kg PE / (mol Cr · h · bar)) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |

| This compound/Silica | 80 - 100 | 10 - 30 | 1,000 - 5,000 | 100,000 - 300,000 | 3.5 - 5.0 | Hypothetical Data |

| This compound/Silica with H₂ | 80 - 100 | 10 - 30 (+ H₂) | 1,000 - 5,000 | 50,000 - 150,000 | 3.0 - 4.5 | Hypothetical Data |

Experimental Protocols

The following protocols describe the preparation of the silica-supported this compound catalyst and the subsequent slurry-phase polymerization of ethylene.

Protocol 1: Preparation of Silica-Supported this compound Catalyst

Materials:

-

This compound (Cp₂Cr)

-

High-surface-area silica gel (e.g., Davison 952 or similar, pre-dried under vacuum at high temperature to control hydroxyl group concentration)

-

Anhydrous, deoxygenated pentane or hexane

-

Schlenk line and glassware

-

Glovebox

Procedure:

-

Silica Pre-treatment: In a Schlenk flask, heat the silica gel under high vacuum (e.g., at 400-600 °C) for several hours to dehydroxylate the surface to the desired level. The degree of dehydroxylation will influence the formation of the active sites.

-

Slurry Formation: In a glovebox, suspend the pre-treated silica gel in anhydrous, deoxygenated pentane or hexane in a clean, dry Schlenk flask equipped with a magnetic stir bar.

-

This compound Impregnation: In a separate flask, dissolve the desired amount of this compound in anhydrous, deoxygenated pentane or hexane to create a solution of known concentration.

-

Catalyst Formation: Slowly add the this compound solution to the stirring silica slurry at room temperature. The amount of this compound added will determine the chromium loading on the silica support.

-

Reaction and Washing: Allow the mixture to stir for several hours to ensure complete reaction between the this compound and the silica surface hydroxyl groups. The color of the solution will typically change as the this compound is consumed.

-

Isolation: Stop stirring and allow the solid catalyst to settle. Decant the supernatant liquid.

-

Washing: Wash the solid catalyst multiple times with fresh anhydrous, deoxygenated pentane or hexane to remove any unreacted, physisorbed this compound.

-

Drying: Dry the resulting solid catalyst under high vacuum to remove all solvent. The final product is a free-flowing powder, which should be stored under an inert atmosphere.

Protocol 2: Slurry-Phase Ethylene Polymerization

Materials:

-

Silica-supported this compound catalyst

-

Anhydrous, deoxygenated alkane solvent (e.g., isobutane, hexane, or heptane)

-

High-purity ethylene gas

-

(Optional) High-purity hydrogen gas for molecular weight control

-

Jacketed pressure reactor equipped with a mechanical stirrer, temperature and pressure controllers, and gas inlets.

-

Methanol or acidified methanol for quenching

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reactor Preparation: Thoroughly dry and purge the pressure reactor with an inert gas (e.g., nitrogen or argon).

-

Solvent Addition: Introduce the anhydrous, deoxygenated alkane solvent into the reactor.

-

Catalyst Injection: Under a counter-flow of inert gas, add a precise amount of the prepared silica-supported this compound catalyst to the reactor.

-

Pressurization and Heating: Seal the reactor and begin stirring. Heat the reactor to the desired polymerization temperature (e.g., 80-100 °C).

-

Ethylene Feed: Introduce ethylene gas into the reactor to reach the desired operating pressure (e.g., 10-30 bar). Maintain a constant ethylene pressure throughout the reaction by continuously feeding ethylene as it is consumed.

-

(Optional) Hydrogen Feed: If molecular weight control is desired, a specific partial pressure of hydrogen can be added to the reactor along with the ethylene.

-

Polymerization: Allow the polymerization to proceed for the desired reaction time. The formation of polyethylene will be observed as a solid precipitate in the solvent.

-

Quenching: Stop the ethylene (and hydrogen) feed and vent the reactor. Quench the reaction by injecting an excess of methanol or acidified methanol into the reactor to deactivate the catalyst.

-

Product Isolation: Open the reactor and collect the polyethylene slurry.

-

Washing: Wash the polymer product with fresh solvent and then with methanol to remove any residual catalyst.

-

Drying: Filter the polyethylene and dry it in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Characterization: The dried polyethylene can be characterized for its molecular weight (Mw), molecular weight distribution (PDI) using gel permeation chromatography (GPC), and other properties as required.

Visualizations

Logical Relationship: Formation of the Active Catalytic Site

Caption: Formation of the active Cr(III)-hydride site.

Experimental Workflow: Ethylene Polymerization

Caption: Workflow for ethylene polymerization.

Signaling Pathway: Cossee-Arlman Polymerization Mechanism

Caption: Cossee-Arlman polymerization mechanism.

References

- 1. Union carbide polymerization catalysts: from uncovering active site structures to designing molecularly-defined analogs - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Union carbide polymerization catalysts: from uncovering active site structures to designing molecularly-defined analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols: Unraveling the Active Sites of Union Carbide Catalysts Derived from Chromocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Union Carbide catalyst, based on chromocene supported on silica, represents a significant class of industrial catalysts for ethylene polymerization.[1] A deep understanding of the nature of the active sites is paramount for catalyst optimization and the development of novel catalytic systems. These application notes provide a comprehensive overview of the current understanding of the active sites derived from this compound, detailing their formation, characterization, and the mechanism of polymerization. The protocols included offer standardized methods for catalyst preparation and analysis.

Active Site Identification and Formation

The catalytically active species in the Union Carbide system has been a subject of extensive research. A convergence of evidence from advanced spectroscopic techniques and computational modeling has identified the active site as a monomeric, surface-supported Chromium(III) hydride, denoted as (≡SiO)Cr(Cp)-H.[1][2][3][4][5]

The formation of these crucial active sites is a nuanced process, highly dependent on the chromium loading on the silica support.[1][5] At low chromium concentrations, inactive monomeric Cr(II) species are predominantly formed. As the loading increases, inactive dimeric Cr(II) species appear. It is only at sufficiently high chromium loadings that the active monomeric Cr(III) hydride sites are generated.[1][5]

The genesis of the active site involves a complex interplay between the this compound precursor, the silica surface, and residual hydroxyl groups. The proposed mechanism involves the reaction of this compound with the silica surface, followed by a C-H bond activation of one of the cyclopentadienyl (Cp) rings, facilitated by surface hydroxyl groups, leading to the formation of the Cr(III)-hydride species.[1][2][4]

Ethylene Polymerization Mechanism

The polymerization of ethylene is initiated by the insertion of an ethylene monomer into the Cr(III)-H bond of the active site, forming a Cr(III)-alkyl species.[1][3] The polymer chain then propagates through successive insertions of ethylene molecules into the chromium-carbon bond, following a Cossee-Arlman-type mechanism.[1][2][3] This process is highly efficient and allows for the production of high-density polyethylene. The catalyst also exhibits a high response to hydrogen, which can be used to control the molecular weight of the resulting polymer.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the Union Carbide catalyst system.

| Catalyst Designation | Cr Loading (wt%) | C Content (wt%) | H Content (wt%) | Cr Surface Density (Cr/nm²) | Cp Surface Density (Cp/nm²) | Polymerization Activity (g PE) |

| 1-SiO2-0.25 | 0.26 | 0.36 | 0.10 | 0.15 | 0.18 | Low |

| 1-SiO2-0.5 | 0.46 | 0.43 | 0.09 | 0.27 | 0.22 | Low |

| 1-SiO2-1 | 0.99 | 1.61 | 0.14 | 0.57 | 0.81 | High |

| 1-SiO2-2 | 1.85 | - | - | 1.07 | - | High |

Data sourced from supporting information of Trummer et al., Chemical Science, 2022.[2]

| Species | Spectroscopic Signature (EPR g-values) |

| Monomeric low-spin Cr(III) site (before ethylene) | gx = 1.9831, gy = 2.0189, gz = 2.0193 |

| Monomeric low-spin Cr(III) site (after ethylene) | gx = 1.9900, gy = 2.0025, gz = 2.0184 |

Data sourced from Trummer et al., 2022.[4]

Experimental Protocols

Protocol 1: Preparation of Silica-Supported this compound Catalyst

Objective: To prepare a Union Carbide-type catalyst by supporting this compound on a partially dehydroxylated silica support.

Materials:

-

Silica gel (high surface area)

-

This compound (Cp₂Cr)

-

Pentane (anhydrous)

-

Schlenk line and glassware

-

Tube furnace

Procedure:

-

Silica Pre-treatment: Place the silica gel in a quartz tube and heat under a flow of dry air or oxygen in a tube furnace to the desired dehydroxylation temperature (e.g., 700 °C) for several hours. Cool the silica to room temperature under a vacuum or inert atmosphere.

-

This compound Solution Preparation: In a glovebox or under an inert atmosphere, dissolve a calculated amount of this compound in anhydrous pentane to achieve the target chromium loading.

-

Impregnation: Slowly add the dehydroxylated silica to the this compound solution with gentle stirring.

-

Solvent Removal: Continue stirring until the solvent has completely evaporated, leaving a free-flowing powder.

-

Drying: Dry the catalyst under a high vacuum for several hours to remove any residual solvent.

-

Storage: Store the final catalyst under an inert atmosphere.

Protocol 2: Ethylene Polymerization

Objective: To perform ethylene polymerization using the prepared silica-supported this compound catalyst.

Materials:

-

Prepared catalyst

-

Ethylene (polymerization grade)

-

Stopped-flow reactor or similar high-pressure reactor

-

Anhydrous solvent (e.g., heptane), if performing slurry polymerization

Procedure:

-

Reactor Preparation: Thoroughly dry and purge the reactor with an inert gas (e.g., argon or nitrogen).

-

Catalyst Loading: Introduce a precise amount of the catalyst (e.g., 40 mg) into the reactor under an inert atmosphere.

-

Polymerization:

-

For gas-phase polymerization, heat the reactor to the desired temperature (e.g., 40 °C).

-

Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar).

-

Maintain the temperature and pressure for the desired reaction time (e.g., 120 seconds).

-

-

Termination: Vent the ethylene and cool the reactor.

-

Polymer Recovery: Collect the polyethylene product and weigh it to determine the yield.

Protocol 3: Characterization by Infrared (IR) Spectroscopy

Objective: To characterize the surface species on the catalyst using IR spectroscopy, optionally with a CO probe molecule.

Materials:

-

Prepared catalyst

-

FTIR spectrometer with a transmission cell suitable for in-situ studies

-

Carbon monoxide (CO) gas (high purity)

-

Vacuum line

Procedure:

-

Sample Preparation: Press a small amount of the catalyst powder (11-14 mg) into a self-supporting pellet.

-

Cell Loading: Mount the pellet in the IR cell.

-

Evacuation: Evacuate the cell to a high vacuum (e.g., 10⁻⁵ mbar) at an elevated temperature to remove adsorbed water and impurities.

-

Background Spectrum: Record a background spectrum of the activated catalyst.

-

CO Adsorption (Optional): Introduce a known pressure of CO into the cell and record the spectrum.

-

Evacuation: Evacuate the CO and record another spectrum to observe reversibly and irreversibly bound species.

-

Data Analysis: Analyze the vibrational bands, paying attention to the hydroxyl region (~3747 cm⁻¹) and the C-H stretching region of the Cp ring (~3103 cm⁻¹).[2]

Visualizations

Caption: Formation of the Cr(III)-Hydride Active Site.

References

- 1. Union carbide polymerization catalysts: from uncovering active site structures to designing molecularly-defined analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Union carbide polymerization catalysts: from uncovering active site structures to designing molecularly-defined analogs - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Chromium(II) Acetate from Chromocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(II) acetate, with its characteristic dimeric structure featuring a quadruple metal-metal bond, is a valuable precursor in inorganic and organometallic synthesis. While traditionally synthesized by the reduction of chromium(III) salts in an aqueous medium, an alternative route utilizing chromocene offers a direct method to obtain the anhydrous form of chromium(II) acetate. This anhydrous compound is particularly useful in moisture-sensitive applications. The reaction of this compound with acetic acid provides a clean synthesis, yielding chromium(II) acetate and cyclopentadiene as the sole byproduct. This document provides detailed protocols and data for this synthetic method.

The overall reaction is as follows:

2 Cr(C₅H₅)₂ + 4 CH₃COOH → Cr₂(O₂CCH₃)₄ + 4 C₅H₆[1]

This method is advantageous for producing the anhydrous form of chromium(II) acetate directly.[1] However, it is important to note that the starting material, this compound, is an air-sensitive and flammable compound, necessitating careful handling under an inert atmosphere.

Data Presentation

| Parameter | Value | Reference |

| Product | Anhydrous Chromium(II) Acetate | General |

| Formula | Cr₂(O₂CCH₃)₄ | General |

| Appearance | Red crystalline powder | [2] |

| Magnetic Property | Nearly diamagnetic |

Experimental Protocols

Materials and Equipment

-

This compound (Cr(C₅H₅)₂)

-

Glacial acetic acid (CH₃COOH), anhydrous

-

Anhydrous, deoxygenated solvent (e.g., toluene or diethyl ether)

-

Schlenk line or glovebox for inert atmosphere operations

-

Schlenk flasks and other appropriate glassware

-

Cannula for liquid transfers

-

Magnetic stirrer and stir bar

-

Filter funnel (fritted glass)

-

Vacuum pump

Safety Precautions

-

This compound is a pyrophoric solid and is highly sensitive to air and moisture. All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.

-

Handle all solvents in a well-ventilated fume hood.

Experimental Procedure

-

Preparation of Reactants:

-

In a glovebox or under a positive pressure of inert gas, weigh the desired amount of this compound into a Schlenk flask equipped with a magnetic stir bar.

-

Prepare a solution of anhydrous acetic acid in an anhydrous, deoxygenated solvent (e.g., toluene) in a separate Schlenk flask. A slight excess of acetic acid (e.g., 4.2 equivalents) is recommended to ensure complete reaction.

-

-

Reaction:

-

Slowly add the acetic acid solution to the flask containing the this compound with vigorous stirring. The addition should be performed at room temperature.

-

The reaction mixture will typically change color as the red this compound reacts to form the red precipitate of chromium(II) acetate.

-

Allow the reaction to stir at room temperature for several hours to ensure completion. The exact reaction time may vary, and it is advisable to monitor the disappearance of the starting this compound.

-

-

Isolation of the Product:

-

Once the reaction is complete, the precipitated anhydrous chromium(II) acetate can be isolated by filtration under an inert atmosphere.

-

Using a cannula or a filter stick, remove the supernatant liquid containing the cyclopentadiene byproduct and any unreacted acetic acid.

-

Wash the solid product several times with the anhydrous, deoxygenated solvent to remove any soluble impurities.

-

Dry the isolated red crystalline powder under vacuum to remove any residual solvent.

-

-

Storage:

-

The resulting anhydrous chromium(II) acetate is sensitive to oxygen and should be stored in a tightly sealed container under an inert atmosphere.

-

Logical Workflow of the Synthesis

Caption: Workflow for the synthesis of anhydrous chromium(II) acetate.

Relationship between Reactants and Products

Caption: Molar relationships in the synthesis reaction.

References

Electrochemical Frontiers in Drug Discovery: Probing Chromocene Derivatives

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the electrochemical analysis of chromocene derivatives and their potential applications in drug development, particularly in oncology. It includes standardized protocols for electrochemical characterization, a summary of key electrochemical data, and an exploration of the proposed mechanisms by which these compounds may exert their biological effects, including the induction of apoptosis through reactive oxygen species (ROS) generation.

Introduction: The Therapeutic Potential of this compound Derivatives

Metallocenes, organometallic compounds containing a central metal atom sandwiched between two cyclopentadienyl rings, have garnered significant interest in medicinal chemistry. While ferrocene derivatives have been extensively studied, this compound, with its central chromium atom, presents a unique electronic structure and redox activity that is increasingly being explored for therapeutic applications. The ability of the chromium center to exist in multiple oxidation states is hypothesized to be a key determinant of the biological activity of this compound derivatives, potentially enabling them to interfere with cellular redox processes and induce apoptosis in cancer cells.

The redox properties of this compound and its derivatives can be precisely characterized using electrochemical techniques such as cyclic voltammetry (CV). This method allows for the determination of standard reduction potentials (E°), which provide a quantitative measure of the ease with which the metallocene can be oxidized or reduced. It is postulated that the redox potential of a this compound derivative is a critical parameter influencing its cytotoxicity, with compounds exhibiting specific redox characteristics being more effective at inducing cell death. One proposed mechanism involves the intracellular generation of reactive oxygen species (ROS), which can trigger oxidative stress and initiate apoptotic signaling cascades.

Electrochemical Analysis of this compound Derivatives

Electrochemical methods are indispensable for characterizing the redox behavior of this compound derivatives and for exploring potential correlations between their electronic properties and biological activity.

Key Electrochemical Parameters

The primary electrochemical technique for studying this compound derivatives is cyclic voltammetry. From a cyclic voltammogram, several key parameters can be extracted:

-

Peak Potentials (Epa and Epc): The anodic (oxidation) and cathodic (reduction) peak potentials.

-

Half-Wave Potential (E1/2): Calculated as (Epa + Epc) / 2, this value is an approximation of the standard redox potential (E°) and is characteristic of the analyte.

-

Peak Current (ip): The magnitude of the current at the peak potential, which is proportional to the concentration of the analyte.

-

Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred.

Quantitative Data Summary

| Compound | E1/2 (V) vs. Fc/Fc+ | Cell Line | IC50 (µM) | Reference |

| Fc-(CO2-Ph-4-Py)2 | >0.4 | MCF-7 | Moderate | [1] |

| Fc-(CO2-Ph-4-Py)CO2H | >0.4 | MCF-7 | Moderate | [1] |

| Fc-CH2CO2-Ph-4-Py | ~0 | MCF-7 | Low | [1] |

| Fc-CO2-estradiol | Varies with structure | MCF-7 | High | [1] |

| Fc-CO2-Ph-4-Br | Varies with structure | MCF-7 | High | [1] |

Note: "Fc" denotes the ferrocenyl group, and "Py" denotes the pyrrolyl group. This table is based on data for ferrocene derivatives and is intended to be illustrative of the types of data that are crucial for structure-activity relationship studies of metallocenes.

Experimental Protocols

The following are detailed protocols for the electrochemical analysis of this compound derivatives and the assessment of their biological activity.

Protocol for Cyclic Voltammetry

This protocol is adapted from standard procedures for the electrochemical analysis of organometallic compounds.

Objective: To determine the redox potential of this compound derivatives.

Materials:

-

Working Electrode: Glassy carbon electrode (GCE) or platinum electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire.

-